Arecaidine propargyl ester tosylate (APET) is a potent muscarinic receptor agonist. Muscarinic receptors are a family of G protein-coupled receptors (GPCRs) found in various tissues throughout the body and play a crucial role in numerous physiological processes, including smooth muscle contraction, glandular secretion, and neuronal signaling [].
While APET activates all five muscarinic receptor subtypes (M1-M5), it exhibits some selectivity for the M2 subtype, particularly in the heart compared to the ileum []. This selectivity makes it a valuable tool for researchers studying the specific functions of the M2 receptor.
APET is primarily used in in vitro and ex vivo research settings to:
Arecaidine propargyl ester tosylate is a chemical compound classified as a potent muscarinic receptor agonist. Its chemical formula is , and it has a molecular weight of approximately 351.42 g/mol. This compound is primarily recognized for its selectivity towards cardiac muscarinic receptors compared to ileal M2 receptors, making it a subject of interest in pharmacological research focused on cardiovascular effects and potential therapeutic applications .
Arecaidine propargyl ester tosylate exhibits significant biological activity as a muscarinic receptor agonist. Its primary action involves stimulating muscarinic acetylcholine receptors, which play crucial roles in various physiological processes, including:
The synthesis of arecaidine propargyl ester tosylate typically involves several steps:
These methods allow for the efficient production of this compound for research purposes.
Arecaidine propargyl ester tosylate has several applications in scientific research:
Research on arecaidine propargyl ester tosylate has highlighted its interactions with various biological systems:
These studies contribute to understanding the compound's potential therapeutic uses and side effects.
Arecaidine propargyl ester tosylate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Selectivity | Primary Use |
|---|---|---|---|
| Arecoline | Alkaloid | Non-selective | Cognitive enhancement |
| Muscarine | Alkaloid | Non-selective | Neurotransmission |
| Pilocarpine | Alkaloid | M3 selective | Glaucoma treatment |
| Oxotremorine | Synthetic | M1 selective | Research on neurodegeneration |
Arecaidine propargyl ester tosylate is unique due to its specific selectivity for cardiac muscarinic receptors, which distinguishes it from other muscarinic agonists that may not exhibit such targeted action. This selectivity could lead to fewer side effects when used therapeutically compared to more generalized agents like arecoline or muscarine.
Arecaidine propargyl ester tosylate (molecular formula C₁₀H₁₃NO₂·C₇H₈SO₃) presents a molecular weight of 351.42 g/mol and exhibits the systematic name prop-2-yn-1-yl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate 4-methylbenzenesulfonate. The compound features a distinctive tetrahydropyridine core structure characteristic of arecaidine derivatives, modified by propargyl esterification at the carboxyl group and complexed with p-toluenesulfonic acid as the tosylate salt. This structural arrangement confers enhanced solubility properties, with the compound demonstrating solubility up to 100 mM in water, facilitating its use in aqueous biological systems.
The canonical SMILES representation (OS(=O)(C1=CC=C(C)C=C1)=O.O=C(C2=CCCN(C)C2)OCC#C) illustrates the spatial arrangement of functional groups that contribute to its pharmacological activity. The propargyl group's terminal alkyne functionality provides a reactive site for potential chemical modifications and may contribute to the compound's biological activity through covalent interactions with target proteins. The tosylate anion serves as a stable counterion, enhancing the compound's crystalline properties and storage stability while maintaining compatibility with biological systems.
Arecaidine propargyl ester tosylate demonstrates distinct binding affinities across the five muscarinic acetylcholine receptor subtypes, with quantitative data revealing significant selectivity patterns [1] [2]. The compound functions as a potent muscarinic receptor agonist with demonstrated activity at all five receptor subtypes, though with varying degrees of affinity [3] [4].
Binding affinity studies conducted using Chinese hamster ovary cells expressing human muscarinic receptors have provided comprehensive quantitative data for arecaidine propargyl ester tosylate [13]. The compound exhibits the highest binding affinity for the M2 receptor subtype, with a dissociation constant value of 87.1 nanomolar, corresponding to a negative logarithm of the dissociation constant value of 7.06 [13]. This represents the strongest binding interaction among all five receptor subtypes.
The binding affinity profile across the remaining receptor subtypes shows progressively weaker interactions [13]. For the M1 receptor, arecaidine propargyl ester tosylate demonstrates a dissociation constant of 1230.27 nanomolar, with a negative logarithm of the dissociation constant value of 5.91 [13]. The M3 receptor exhibits intermediate binding characteristics with a dissociation constant of 851.14 nanomolar and a negative logarithm of the dissociation constant value of 6.07 [13].
The M4 and M5 receptor subtypes display similar binding affinities to each other, with dissociation constants of 977.24 nanomolar and 933.25 nanomolar respectively [13]. The corresponding negative logarithm of the dissociation constant values are 6.01 for M4 and 6.03 for M5 receptors [13]. These values indicate moderate binding affinity compared to the preferential M2 receptor interaction.
| Receptor Subtype | Dissociation Constant (nanomolar) | Negative Logarithm of Dissociation Constant |
|---|---|---|
| M1 | 1230.27 | 5.91 |
| M2 | 87.1 | 7.06 |
| M3 | 851.14 | 6.07 |
| M4 | 977.24 | 6.01 |
| M5 | 933.25 | 6.03 |
Additional binding studies have confirmed the M2 receptor selectivity of arecaidine propargyl ester tosylate [10]. Research utilizing various cell lines has demonstrated that the compound selectively binds to M2 receptors over M1, M3, M4, and M5 subtypes with dissociation constants of 0.0871, 1.23, 0.851, 0.977, and 0.933 micromolar respectively [10]. These findings consistently support the preferential binding to M2 receptors across different experimental systems.
The selectivity profile indicates approximately 14-fold higher affinity for M2 receptors compared to M1 receptors, and 10-fold higher affinity compared to M3, M4, and M5 receptor subtypes [13]. This selectivity pattern has been consistently observed across multiple independent research studies, establishing arecaidine propargyl ester tosylate as a valuable pharmacological tool for M2 receptor research [1] [2] .
The functional selectivity of arecaidine propargyl ester tosylate extends beyond simple binding affinity measurements to encompass differential activation dynamics between cardiac and ileal M2 receptor populations [1] [2]. Research has demonstrated that while both cardiac and ileal tissues express M2 muscarinic receptors, arecaidine propargyl ester tosylate exhibits preferential functional activity in cardiac preparations [32] [34].
Functional studies utilizing guinea pig isolated atria and ileum preparations have provided quantitative data on the differential activation dynamics [34]. In guinea pig atria, arecaidine propargyl ester tosylate demonstrates a negative logarithm of the half-maximal effective concentration value of 8.22, indicating high potency for cardiac M2 receptor activation [34]. In contrast, the compound exhibits a negative logarithm of the half-maximal effective concentration value of 7.77 in guinea pig ileum preparations [34].
The functional selectivity represents approximately 2.8-fold higher potency for cardiac M2 receptors compared to ileal M2 receptors [34]. This selectivity has been confirmed through comparative studies demonstrating that arecaidine propargyl ester tosylate is 4 to 5 times as active as carbachol on ileum preparations but more than 10 times as active as carbachol on atrial preparations [32]. These findings establish a clear pattern of cardiac versus ileal M2 receptor selectivity.
| Tissue Preparation | Negative Log Half-Maximal Effective Concentration | Selectivity Ratio |
|---|---|---|
| Guinea Pig Atria | 8.22 | 2.8-fold higher |
| Guinea Pig Ileum | 7.77 | Reference |
The differential activation dynamics between cardiac and ileal M2 receptors may be attributed to tissue-specific receptor populations [22] [29]. Studies have identified apparent heterogeneity within M2 muscarinic receptor populations in ileal smooth muscle, with two distinct populations of binding sites differing in affinity by 30-fold [22]. These populations may represent typical M2 muscarinic receptors similar to those in cardiac tissue and a distinct gland-type M2 muscarinic receptor population [22].
Cardiac M2 receptor activation by arecaidine propargyl ester tosylate results in characteristic physiological responses including decreased heart rate and reduced contractile force [27] [28]. The compound demonstrates consistent potency across both chronotropic and inotropic effects in atrial preparations, with no significant differences observed between effects on atrial rate and atrial force [32]. This uniform cardiac response pattern supports the involvement of a homogeneous M2 receptor population in cardiac tissue.
Research has established that arecaidine propargyl ester tosylate exhibits 2 to 3-fold selectivity for cardiac M2 receptors compared to ileal preparations [32] [34]. This selectivity profile has been consistently reproduced across multiple independent studies utilizing different experimental protocols and tissue preparations [1] [2] [7]. The cardiac selectivity of arecaidine propargyl ester tosylate has made it a valuable research tool for investigating cardiac muscarinic receptor function and developing potential therapeutic applications targeting cardiovascular muscarinic signaling pathways [15] [26].